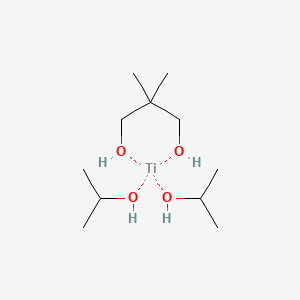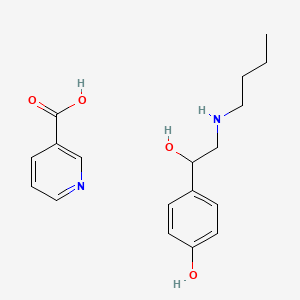
2-(3-Methoxyphenyl)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-1,3-dithiane is a chemical compound characterized by its unique structure, which includes a methoxy group attached to a phenyl ring and a dithiane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-1,3-dithiane typically involves the reaction of 3-methoxybenzaldehyde with 1,3-propanedithiol in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate thioacetal, which is then oxidized to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Methoxyphenyl)-1,3-dithiane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2-(3-Methoxyphenyl)-1,3-dithiol.
Reduction: Reduction reactions typically yield the corresponding dithiol.
Substitution: Substitution reactions can produce a variety of substituted dithianes, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-1,3-dithiane has found applications in various scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(3-Methoxyphenyl)-1,3-dithiane exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(3-Methoxyphenyl)-1,3-dithiane is unique in its structure and properties, but it can be compared to other similar compounds, such as 2-(4-Methoxyphenyl)-1,3-dithiane and 2-(2-Methoxyphenyl)-1,3-dithiane
Eigenschaften
CAS-Nummer |
54308-43-9 |
|---|---|
Molekularformel |
C11H14OS2 |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C11H14OS2/c1-12-10-5-2-4-9(8-10)11-13-6-3-7-14-11/h2,4-5,8,11H,3,6-7H2,1H3 |
InChI-Schlüssel |
QZBJJXMITFWMSS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2SCCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















